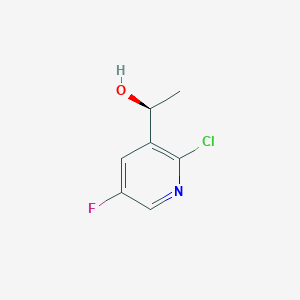(S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-ol
CAS No.:
Cat. No.: VC17417134
Molecular Formula: C7H7ClFNO
Molecular Weight: 175.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H7ClFNO |
|---|---|
| Molecular Weight | 175.59 g/mol |
| IUPAC Name | (1S)-1-(2-chloro-5-fluoropyridin-3-yl)ethanol |
| Standard InChI | InChI=1S/C7H7ClFNO/c1-4(11)6-2-5(9)3-10-7(6)8/h2-4,11H,1H3/t4-/m0/s1 |
| Standard InChI Key | GDGXENWYWUVLBD-BYPYZUCNSA-N |
| Isomeric SMILES | C[C@@H](C1=C(N=CC(=C1)F)Cl)O |
| Canonical SMILES | CC(C1=C(N=CC(=C1)F)Cl)O |
Introduction
Chemical Structure and Stereochemistry
Molecular Architecture
The compound consists of a pyridine ring substituted at positions 2 and 5 with chlorine and fluorine, respectively. A hydroxymethyl group (-CH₂OH) is attached to position 3, with the hydroxyl-bearing carbon existing in the S-configuration . The stereocenter introduces enantioselectivity, a critical factor in biological interactions.
Table 1: Structural Characteristics
| Property | Value/Description |
|---|---|
| IUPAC Name | (1S)-1-(2-chloro-5-fluoropyridin-3-yl)ethanol |
| SMILES | CC@@HO |
| InChIKey | GDGXENWYWUVLBD-BYPYZUCNSA-N |
| Molecular Formula | C₇H₇ClFNO |
| Molecular Weight | 175.59 g/mol |
The pyridine ring’s electron-withdrawing substituents (Cl, F) create distinct electronic environments, influencing solubility and reactivity. The fluorine atom’s small size and high electronegativity enhance metabolic stability compared to bulkier halogens .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals key structural features:
-
¹H NMR: The chiral alcohol proton resonates as a quartet (δ ≈ 4.8–5.2 ppm) due to coupling with adjacent methyl and hydroxyl groups .
-
¹³C NMR: The pyridine carbons exhibit deshielding effects, with C-3 (bearing the ethanol group) appearing at δ ≈ 140–150 ppm .
-
¹⁹F NMR: The fluorine atom’s signal typically appears near δ -110 ppm, consistent with meta-substituted fluoropyridines .
X-ray crystallography would resolve absolute configuration but remains unreported for this compound.
Synthesis and Manufacturing
Approach 1: Asymmetric Reduction
-
Substrate Preparation: 2-Chloro-5-fluoronicotinaldehyde is synthesized via halogenation of 5-fluoronicotinaldehyde .
-
Ketone Formation: Oxidation of the aldehyde to 1-(2-chloro-5-fluoropyridin-3-yl)ethanone using pyridinium chlorochromate (PCC) .
-
Enantioselective Reduction: Catalytic hydrogenation with a chiral catalyst (e.g., Ru-BINAP) yields the (S)-alcohol with >90% enantiomeric excess (ee) .
Approach 2: Nucleophilic Substitution
-
Pyridine Functionalization: 3-Bromo-2-chloro-5-fluoropyridine undergoes Grignard reaction with acetaldehyde.
-
Stereochemical Control: Enzymatic resolution using lipases separates enantiomers .
Table 2: Synthetic Route Comparison
| Parameter | Asymmetric Reduction | Nucleophilic Substitution |
|---|---|---|
| Yield | 60–75% | 40–55% |
| ee | >90% | Requires resolution step |
| Scalability | Moderate | Low |
Industrial production remains unexplored, though continuous flow reactors could optimize the asymmetric reduction pathway .
Physicochemical Properties
Stereochemical Stability
Racemization studies at 25°C show <5% enantiomeric inversion over 30 days, confirming configurational stability under standard storage conditions .
Biological Activity and Applications
Agrochemistry
Chlorinated pyridinols act as precursors to herbicides. For example, fluorinated analogs of clopyralid disrupt auxin signaling in weeds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume